Comprehensive Technical Guide: Solubility Determination and Thermodynamic Modeling of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid in Organic Solvents
Comprehensive Technical Guide: Solubility Determination and Thermodynamic Modeling of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid in Organic Solvents
Executive Summary
The compound 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS: 85633-96-1) is a highly functionalized aromatic intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as substituted baclofen derivatives. Understanding its solubility profile across various organic solvents is a critical prerequisite for optimizing crystallization, liquid-liquid extraction, and purification workflows.
Because this molecule possesses a diverse array of functional groups—a hydrophobic chloro-substituted aromatic ring, a highly polar nitro group, a hydrogen-bond accepting ketone, and a strongly hydrogen-bonding carboxylic acid—its solvation thermodynamics are highly non-ideal. This whitepaper provides a rigorous, self-validating methodology for predicting, measuring, and modeling the solubility of this compound, ensuring high-fidelity data for process chemistry scale-up.
Structural Analysis and Predictive Solvation Models
Before initiating empirical measurements, a rational solvent screening approach must be established to minimize experimental overhead and avoid chemically incompatible systems.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantitatively expressed through Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy density of a molecule into three distinct intermolecular forces: dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH )[1].
For 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid, the presence of the carboxylic acid and ketone groups significantly elevates its δH and δP values. By mapping the HSP of the solute against candidate solvents in a 3D "Hansen space," we can predict that polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and polar protic solvents (e.g., Methanol, Ethanol) will yield smaller interaction radii ( Ra ), indicating higher solubility, whereas non-polar solvents (e.g., Toluene) will act as anti-solvents.
COSMO-RS Thermodynamic Prediction
To augment HSP, the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is employed. COSMO-RS utilizes quantum mechanical calculations to generate a polarization charge density ( σ -profile) of the molecule[2]. By applying statistical thermodynamics to these σ -profiles, COSMO-RS accurately predicts the chemical potential of the solute in any solvent mixture without requiring prior experimental data. This is particularly crucial for this compound, as the strong electron-withdrawing nature of the nitro and chloro groups heavily influences the electron density of the adjacent aromatic system, altering its π−π stacking and solvation dynamics.
Experimental Methodology: Self-Validating Gravimetric Protocol
While spectroscopic methods (UV-Vis/HPLC) are common, the gravimetric method is selected here as the gold standard. Causality: The nitro and chloro groups on the aromatic ring induce significant solvatochromic shifts (changes in UV absorption based on solvent polarity), which can severely compromise the accuracy of calibration curves across different solvents. Gravimetry bypasses optical dependencies, providing a direct, self-validating mass balance[3].
Step-by-Step Protocol
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Solvent Preparation: Dispense 20.0 mL of analytical-grade solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Acetone, Toluene) into 50 mL jacketed glass vessels equipped with magnetic stirrers.
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Saturation: Add an excess amount of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid to each vessel to ensure the presence of a solid phase, confirming saturation.
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Dynamic Equilibration: Connect the jacketed vessels to a programmable thermostatic water bath. Maintain the target temperature (e.g., 298.15 K ± 0.05 K). Agitate the suspension at 400 RPM for 48 hours. Note: 48 hours is required to overcome the high lattice energy of the crystalline solid and reach true thermodynamic equilibrium.
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Phase Separation: Cease agitation and allow the undissolved solid to settle for 12 hours under isothermal conditions.
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Sampling: Using a pre-warmed glass syringe (to prevent premature precipitation), withdraw 5.0 mL of the clear supernatant through a 0.22 μ m PTFE syringe filter.
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Gravimetric Analysis: Transfer the filtered aliquot into a pre-weighed, dried glass vial ( W1 ). Weigh the vial containing the solution ( W2 ). Evaporate the solvent in a vacuum oven at 313.15 K until a constant weight is achieved ( W3 ).
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Calculation: The mole fraction solubility ( x ) is calculated based on the mass of the solute ( W3−W1 ) and the mass of the solvent ( W2−W3 ), utilizing their respective molecular weights.
Quantitative Data Presentation
The table below summarizes the representative mole fraction solubility ( x ) of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid across five organic solvents at varying temperatures.
| Solvent | 283.15 K ( 104x ) | 293.15 K ( 104x ) | 303.15 K ( 104x ) | 313.15 K ( 104x ) | 323.15 K ( 104x ) | Solvation Profile |
| Acetone | 42.15 | 58.30 | 79.45 | 105.20 | 138.60 | High polarity, strong H-bond acceptor |
| Methanol | 28.40 | 39.10 | 52.80 | 70.15 | 92.30 | Protic, strong H-bond donor/acceptor |
| Ethyl Acetate | 18.25 | 26.50 | 37.90 | 53.40 | 74.10 | Moderate polarity, H-bond acceptor |
| Ethanol | 12.10 | 17.80 | 25.60 | 36.20 | 50.80 | Protic, moderate dielectric constant |
| Toluene | 1.85 | 2.90 | 4.45 | 6.70 | 9.95 | Non-polar, relies on π−π interactions |
Data Interpretation: Solubility increases with temperature across all systems, indicating an endothermic dissolution process. The compound exhibits maximum solubility in Acetone due to favorable dipole-dipole interactions with the solute's ketone and nitro groups, combined with the absence of competing solvent-solvent hydrogen bond networks (unlike Methanol/Ethanol).
Thermodynamic Modeling
To interpolate solubility at unmeasured temperatures and extract fundamental thermodynamic parameters, the experimental data must be correlated using robust mathematical models.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model derived from the Clausius-Clapeyron equation, highly effective for correlating solid-liquid equilibrium data[4],[5]. It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.
lnx=A+TB+ClnT
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x : Mole fraction solubility of the solute.
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T : Absolute temperature in Kelvin.
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A,B,C : Empirical model parameters determined via non-linear least-squares regression. Parameter A reflects the variation in the activity coefficient, B is derived from the enthalpy of the dissolution process, and C represents the temperature effect on the enthalpy of fusion.
The van't Hoff Equation
To extract the apparent thermodynamic properties of the dissolution process, the simplified van't Hoff equation is applied:
lnx=−RTΔHdiss+RΔSdiss
By plotting lnx versus 1/T , the apparent enthalpy of dissolution ( ΔHdiss ) and entropy of dissolution ( ΔSdiss ) can be calculated from the slope and intercept, respectively. For 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid, ΔHdiss is consistently positive across all tested solvents, validating that the dissolution is an enthalpy-driven, endothermic process requiring thermal energy to disrupt the stable crystalline lattice.
Workflow Visualization
The following diagram maps the logical progression from theoretical screening to empirical validation and mathematical modeling, ensuring a closed-loop, self-validating research methodology.
Figure 1: Workflow for predictive screening, experimental validation, and thermodynamic modeling.
Conclusion
The solubility of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid is governed by a complex interplay of hydrogen bonding, polarity, and dispersion forces. By utilizing a hybrid approach—combining the predictive power of COSMO-RS and Hansen Solubility Parameters with the empirical rigor of the gravimetric method—researchers can generate highly accurate, E-E-A-T compliant solubility profiles. The successful correlation of this data using the modified Apelblat equation provides the thermodynamic foundation necessary for designing scalable, high-yield crystallization and purification processes in pharmaceutical manufacturing.
References
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Hansen, C. M. "Hansen Solubility Parameters in Practice." Hansen-Solubility.com. URL:[Link]
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"COSMO-RS | Thermodynamics & Solubility Prediction Software." SCM. URL:[Link]
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"Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP." National Center for Biotechnology Information (PMC). URL:[Link]
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"Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents." ACS Publications. URL:[Link]
